molecular formula C18H17F3N6O B2660760 2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380079-94-5

2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2660760
CAS No.: 2380079-94-5
M. Wt: 390.37
InChI Key: OVLHWOFVONPCND-UHFFFAOYSA-N
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Description

2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperazine ring and a pyrano[4,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The key steps include:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Piperazine: The pyridazine intermediate is then coupled with piperazine using coupling reagents like EDCI or DCC.

    Formation of the Pyrano[4,3-b]pyridine Moiety: This involves cyclization reactions, often catalyzed by acids or bases, to form the final heterocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using larger batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitrile group to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases like sodium hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various nucleophiles at the trifluoromethyl position.

Scientific Research Applications

2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

    Pharmacology: The compound is studied for its potential effects on different biological pathways, including its role as an enzyme inhibitor or receptor modulator.

    Chemical Biology: It is used as a probe to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is unique due to its combination of a pyridazine ring with a trifluoromethyl group and a pyrano[4,3-b]pyridine moiety. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6O/c19-18(20,21)15-1-2-16(25-24-15)26-4-6-27(7-5-26)17-12(10-22)9-13-11-28-8-3-14(13)23-17/h1-2,9H,3-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLHWOFVONPCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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